molecular formula C15H16O5 B14758632 Methoxy rutaretin

Methoxy rutaretin

Cat. No.: B14758632
M. Wt: 276.28 g/mol
InChI Key: KMOMCIKYMUNSPU-JTQLQIEISA-N
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Description

Methoxy rutaretin is a derivative of the coumarin family, which are oxygen-containing molecules with a specific benzopyrone nucleus. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of methoxy rutaretin involves several steps, starting from the extraction of its precursor compounds from natural sources such as the herb Ruta graveolens L . The synthetic route typically includes the methylation of rutaretin to form this compound. This process involves the use of methanol and other reagents under controlled conditions to achieve the desired product . Industrial production methods may involve large-scale extraction and purification processes to obtain high-purity this compound for various applications.

Chemical Reactions Analysis

Methoxy rutaretin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Comparison with Similar Compounds

Methoxy rutaretin can be compared with other similar compounds in the coumarin family, such as umbelliferone, scopoletin, and psoralen . These compounds share a similar benzopyrone nucleus but differ in their substituent groups, which confer unique properties and biological activities. This compound stands out due to its methoxy group, which enhances its solubility and bioavailability compared to other coumarins . This unique feature makes this compound a valuable compound for various scientific and industrial applications.

Conclusion

This compound is a fascinating compound with diverse applications in scientific research and industry Its unique chemical structure and biological activities make it a valuable subject of study in chemistry, biology, medicine, and beyond

Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

(2S)-2-(2-hydroxypropan-2-yl)-9-methoxy-2,3-dihydrofuro[3,2-g]chromen-7-one

InChI

InChI=1S/C15H16O5/c1-15(2,17)10-7-9-6-8-4-5-11(16)20-12(8)14(18-3)13(9)19-10/h4-6,10,17H,7H2,1-3H3/t10-/m0/s1

InChI Key

KMOMCIKYMUNSPU-JTQLQIEISA-N

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC)O

Canonical SMILES

CC(C)(C1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC)O

Origin of Product

United States

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